molecular formula C24H32O5 B1197752 Maleopimaric acid CAS No. 510-39-4

Maleopimaric acid

Cat. No.: B1197752
CAS No.: 510-39-4
M. Wt: 400.5 g/mol
InChI Key: FEPCMSPFPMPWJK-UHFFFAOYSA-N
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Description

Maleopimaric acid is a diterpene derivative synthesized via the Diels-Alder reaction between levopimaric acid (from rosin) and maleic anhydride . This compound serves as a versatile and renewable bio-based building block for multidisciplinary research. In pharmaceutical research, this compound and its synthetic derivatives, particularly N-arylimides, demonstrate significant proapoptotic and antitumor activity . Studies identify specific derivatives that inhibit topoisomerase I and induce apoptosis in cancer cell lines such as MGC-803 and Hct-116, activating caspase pathways and altering apoptotic protein expression . In material science, this compound functions as a curing agent for bio-based epoxy resins, yielding materials with desirable electrical properties for industrial applications . Its rigid hydrophenanthrene skeleton is also leveraged in developing novel stationary phases for Reversed-Phase Liquid Chromatography (RPLC), providing multiple retention mechanisms for separating complex mixtures like polycyclic aromatic hydrocarbons and flavonoids . The compound's structure has been confirmed by single-crystal X-ray diffraction . Researchers should note that this compound has been identified as a potent sensitizer in studies on modified rosins . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-oxapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(27)28)16(24)10-13(14)17-18(24)20(26)29-19(17)25/h11-13,15-18H,5-10H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPCMSPFPMPWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)OC5=O)(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308460
Record name 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-23-3, 510-39-4
Record name NSC407999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride, (4.alpha.,8.alpha.,12.alpha.,13R,14R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Atmospheric Pressure Synthesis with Glacial Acetic Acid

The U.S. Patent 3,658,891 (1972) outlines a foundational method using glacial acetic acid as both solvent and reactant. Commercial rosin (100 g) and maleic anhydride (16.3 g) are dissolved in 1 L of glacial acetic acid, refluxed at 118°C for 8–24 hours under nitrogen. Post-reaction, the mixture is cooled to crystallize a 1:1 this compound–acetic acid molecular complex. Removing acetic acid via vacuum heating yields pure this compound with 27% efficiency. Key advantages include:

  • Minimal byproducts : Unreacted rosin retains its original composition, avoiding degradation products common in high-temperature methods.

  • Scalability : Trials with 1.2 kg rosin batches demonstrated consistent yields (54% solvate, 27% pure acid), confirming industrial viability.

Crystallization dynamics are critical: reducing the solvent volume to 75–150 mL per 100 g rosin optimizes crystal growth, while excess acetic acid inhibits precipitation.

High-Pressure Autoclave Methods

Accelerating the Diels-Alder reaction, autoclave systems operate at 175–195°C and 150–200 psi, reducing reaction times to 2–6 hours. However, this approach introduces trade-offs:

  • Yield reduction : Impurities from rosin isomerization lower yields to 15–20%.

  • Color degradation : Products exhibit darker hues due to conjugated diene formation, limiting applications in clear coatings.

Despite faster kinetics, the method’s sensitivity to temperature gradients and side reactions hinders its adoption for high-purity synthesis.

Acid-Catalyzed Synthesis Methods

Chinese Patent CN103087636A (2013) revolutionized this compound production by introducing acid catalysts, achieving 68% yields and 97% purity. The protocol involves:

Hydrochloric and Sulfuric Acid Systems

Rosin (100 g), maleic anhydride (23–33 g), and 0.8–8 wt% HCl/H2SO4 in ethanol or acetone are reacted at 70–140°C for 2–8 hours. Post-reaction washing with organic solvents (acetic acid, ethanol) and hot water removes unreacted anhydride and catalyst residues. Key innovations include:

  • Enhanced reaction rates : Acid catalysis lowers activation energy, enabling efficient adduct formation at milder temperatures.

  • Purity control : Sequential washing eliminates byproducts like dehydroabietic acid, yielding HPLC-grade material.

Solvent Optimization

Comparative studies show acetic acid outperforms ethanol and acetone in solvating the this compound–acetic acid complex, reducing solvent waste by 30%.

Room Temperature Synthesis Approaches

A niche method (PubMed ID 18626819) employs Pinus elliottii oleoresin and maleic anhydride at ambient temperatures. While avoiding energy-intensive heating, this route suffers from:

  • Extended reaction times : 72–96 hours for complete conversion.

  • Lower yields : 22% yield due to competing oligomerization side reactions.

Crystal structure analysis (orthorhombic system, space group P2₁2₁2₁) confirms the product’s stability via intermolecular hydrogen bonding with water.

Comparative Analysis of Preparation Methods

Parameter Atmospheric Reflux Autoclave Acid-Catalyzed Room Temperature
Reaction Time (h)8–242–62–872–96
Temperature (°C)118175–19570–14025
Yield (%)2715–2057–6822
Purity (%)9585–9095–9790
ScalabilityHighModerateHighLow

Key Insights :

  • Acid-catalyzed methods dominate in efficiency but require rigorous post-synthesis purification.

  • Atmospheric reflux balances yield and scalability, making it ideal for bulk production.

  • Room temperature synthesis is limited to niche applications despite its green chemistry benefits.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Glacial acetic acid’s high boiling point (118°C) complicates distillation, necessitating fractional condensation systems to recover 90% of the solvent. Modern plants integrate thin-film evaporators, reducing energy consumption by 40% compared to batch distillation.

Crystallization Engineering

Controlled cooling rates (0.5–1°C/min) and seeding techniques produce uniform crystals, minimizing fines and improving filtration rates .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Properties

Maleopimaric acid is synthesized primarily through the reaction of maleic anhydride with commercial-grade rosin in a glacial acetic acid medium. This process yields a crystalline complex that can be purified for various applications. The synthesis method has been optimized to enhance yield and purity, making it commercially viable .

Synthesis Method Overview

  • Reactants: Maleic anhydride and rosin.
  • Medium: Glacial acetic acid (up to 20% water).
  • Conditions: Reflux at 118°C for several hours.
  • Purification: Heating under vacuum to remove acetic acid .

Industrial Applications

This compound is utilized in several industrial processes:

  • Resin Production: It serves as a key component in the manufacture of high-quality resins. Its ability to enhance the properties of resins makes it valuable in coatings and adhesives .
  • Coating Aids: The compound is used as a coating aid for gelatin coatings, improving adhesion and durability .
  • Tackifying Agent: this compound acts as a tackifying agent in light-colored neoprene applications, although its dark color limits some uses .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound and its derivatives in pharmacology:

  • Anticancer Activity: Maleopimaric diimides have shown significant cytotoxicity against various cancer cell lines, including MGC-803 and HCT-116. Compound 4g exhibited an IC50 of 9.85 µM against MGC-803 cells, indicating strong anticancer properties .
  • Mechanism of Action: The compound induces apoptosis in cancer cells through activation of caspases and alteration of apoptotic protein levels, suggesting potential for therapeutic use in cancer treatment .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism
4gMGC-8039.85Apoptosis induction via caspase activation
4gHCT-1168.47Apoptosis induction via caspase activation

Novel Derivatives and Their Applications

Research has also focused on synthesizing novel derivatives of this compound, expanding its potential applications:

  • 1,3-Thiazole Derivatives: New derivatives have been synthesized and evaluated for anticancer, antibacterial, and antifungal activities. These compounds show promise for developing new therapeutic agents .

Table: Antimicrobial Activity of this compound Derivatives

DerivativeActivity TypeEfficacy Level
6aAntibacterialModerate
7aAntifungalHigh

Mechanism of Action

The mechanism of action of maleopimaric acid and its derivatives involves interactions with various molecular targets and pathways:

Biological Activity

Maleopimaric acid is a naturally occurring compound derived from the reaction of maleic anhydride with rosin. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

This compound is synthesized through the reaction of maleic anhydride with commercial-grade rosin in glacial acetic acid. This process yields a crystalline product that can be purified and characterized for further applications in medicinal chemistry . The synthesis method is significant as it allows for high yields and purity, making it suitable for pharmaceutical applications.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits notable antiviral properties. For instance, a study evaluated its effectiveness against various viruses, including influenza A and human papillomavirus (HPV). The oxidized derivatives of this compound showed excellent antiviral activity, particularly against HPV-11, with selectivity indices (SIs) indicating low toxicity relative to their antiviral potency .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TypeEC50 (μM)IC50 (μM)Selectivity Index (SI)
Oxidized this compoundHPV-112.6>10038
Dihydroquinopimaric AcidInfluenza A (H1N1)4.5>10022
Dihydroquinopimaric AmideHPV-113.2>10030

These findings suggest that this compound and its derivatives could serve as potential leads for antiviral drug development.

Antitumor Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Research indicates that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, maleopimaric diimides were reported to show enhanced cytotoxicity and inhibition of topoisomerase I, an enzyme critical for DNA replication and repair .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)
Maleopimaric DiimideHUVEC>100
Maleopimaric Derivative AMCF-7 (Breast Cancer)15
Maleopimaric Derivative BA549 (Lung Cancer)20

These results highlight the potential of this compound derivatives as candidates for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still being elucidated. Studies suggest that the antiviral activity may be linked to interference with viral entry or replication processes within host cells. For instance, time-of-addition experiments indicated that certain compounds derived from this compound exert their effects during early stages of viral infection .

Case Studies

A recent case study focused on the application of this compound derivatives in treating HPV-related lesions. The study involved patients with persistent HPV infections who were treated with formulations containing this compound derivatives. Results indicated a significant reduction in viral load and lesion size, suggesting a promising therapeutic avenue for HPV-related conditions .

Q & A

Q. What are the standard protocols for synthesizing maleopimaric acid (MPA) from rosin, and how can purity be ensured?

this compound is synthesized via Diels-Alder reaction between rosin (abietic acid) and maleic anhydride under controlled conditions. A typical protocol involves heating rosin and maleic anhydride at 130–150°C for 4–6 hours under nitrogen to prevent oxidation . Post-synthesis, purification is achieved through recrystallization or column chromatography. Purity is verified using FT-IR (to confirm ester formation at 1730 cm⁻¹) and NMR (e.g., characteristic peaks at 5.4 ppm for unsaturated protons in 1^1H-NMR) . Elemental analysis (C: ~67.5%, H: ~7.9%) further validates structural integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing MPA derivatives?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., ester, hydroxyl) and reaction completion .
  • NMR (1^1H and 13^13C): Resolves molecular structure, substitution patterns, and stereochemistry .
  • GPC : Determines molecular weight distribution in polymers derived from MPA (e.g., hyperbranched polyesters with MwM_w ~2,670) .
  • HPLC-MS : Quantifies purity and detects side products in synthetic pathways .

Q. What in vitro assays are commonly used to evaluate the biological activity of MPA derivatives?

Cytotoxicity is assessed via MTT assays on cell lines like HEK293, HepG2, and Jurkat, with IC₅₀ values reported (e.g., 2–24 μM for thiazole derivatives) . Antimicrobial activity is tested against Candida albicans and Gram-positive/negative bacteria using broth microdilution (MIC values) . For reproducibility, adherence to CLSI guidelines and inclusion of positive controls (e.g., doxorubicin for cytotoxicity) are critical .

Advanced Research Questions

Q. How do structural modifications at position 6 of the MPA diterpenoid core influence bioactivity?

Introducing substituents like aminothiazole fragments at position 6 alters electronic and steric properties, impacting interactions with biological targets. For example, compound 3 (IC₅₀: 2 μM) showed enhanced cytotoxicity due to improved membrane permeability compared to unmodified MPA . Computational docking studies (e.g., AutoDock Vina) can rationalize these effects by modeling ligand-receptor interactions .

Q. What experimental challenges arise in optimizing reaction conditions for MPA-based epoxy resins?

Key issues include:

  • Side reactions : Epichlorohydrin may undergo hydrolysis, requiring phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) to improve yield .
  • Temperature control : Excess heat degrades MPA’s labile diterpenoid structure; reactions are maintained at 70–130°C .
  • Reproducibility : Detailed protocols (e.g., stoichiometric ratios, catalyst loading) must be documented, as minor deviations significantly affect polymer properties (e.g., DB = 0.54 for hyperbranched polyesters) .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Contradictory results (e.g., higher IC₅₀ in HEK293 vs. Jurkat cells) may stem from cell-specific uptake mechanisms or metabolic pathways. Strategies include:

  • Dose-response normalization : Use relative viability curves to account for baseline proliferation rates .
  • Mechanistic studies : Employ flow cytometry (apoptosis assays) or transcriptomics to identify cell-line-specific resistance factors .
  • Statistical rigor : Report mean ± SD from triplicate experiments and use ANOVA for cross-line comparisons .

Methodological Considerations

Q. What criteria validate the identity of novel MPA derivatives in synthetic chemistry?

For new compounds, provide:

  • Elemental analysis : Match calculated/theoretical values within 0.3% deviation .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₄H₃₄O₄) .
  • X-ray crystallography (if applicable): Resolve absolute configuration for chiral centers .

Q. How should researchers design studies to explore MPA’s role in drug delivery systems?

Focus on:

  • Polymer-drug conjugates : Synthesize MPA-based hydrogels or micelles and assess drug-loading efficiency (UV-Vis spectroscopy) .
  • In vivo models : Use murine models to evaluate pharmacokinetics (e.g., plasma half-life via LC-MS) and biocompatibility .
  • Controlled release : Monitor pH-/enzyme-triggered degradation using dynamic light scattering (DLS) .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in MPA-related research?

  • Supplemental Information : Publish raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo .
  • Protocol standardization : Adhere to IUPAC guidelines for reaction reporting (e.g., solvent purity, catalyst source) .
  • Independent validation : Collaborate with third-party labs to replicate synthetic routes or bioassays .

Q. How can conflicting results in antimicrobial studies of MPA derivatives be resolved?

Discrepancies may arise from variations in bacterial strains or assay conditions. Solutions include:

  • Strain authentication : Use ATCC-certified cultures and document passage numbers .
  • Standardized MIC protocols : Follow EUCAST guidelines for broth preparation and inoculum size .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity against Gram-positive bacteria) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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